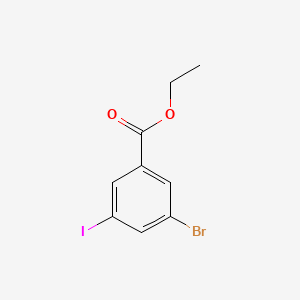

Ethyl 3-bromo-5-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

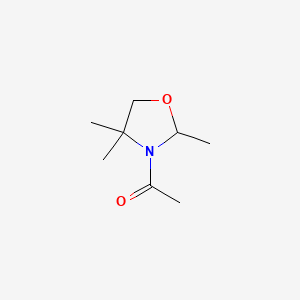

Ethyl 3-bromo-5-iodobenzoate is a halogenated aromatic ester . It has a molecular weight of 354.97 and its IUPAC name is ethyl 3-bromo-5-iodobenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-5-iodobenzoate is1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 3-bromo-5-iodobenzoate is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound is pale cream to cream to pale brown or pale yellow in color and can form crystals or powder .Aplicaciones Científicas De Investigación

Preparation of Phenyl (3-bromo-5-iodo)benzoate

Ethyl 3-bromo-5-iodobenzoate can be used in the preparation of Phenyl (3-bromo-5-iodo)benzoate . This compound can be used in various chemical reactions due to its bromo and iodo groups, which are good leaving groups.

Synthesis of Thromboxane Receptor Antagonist

This compound can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid . This is achieved via a regioselective Heck cross-coupling reaction.

Preparation of Methyl 3-bromo-5-iodobenzoate

Ethyl 3-bromo-5-iodobenzoate can also be used in the preparation of Methyl 3-bromo-5-iodobenzoate . This compound can be used as a building block in organic synthesis.

Synthesis of 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid

This compound can be synthesized via a Sonogashira coupling reaction using Ethyl 3-bromo-5-iodobenzoate as a starting material . This compound can be used in the synthesis of various organic compounds.

Preparation of Trifluoroacetophenone

Ethyl 3-bromo-5-iodobenzoate can be used in the preparation of Trifluoroacetophenone . This compound is a useful reagent in organic synthesis.

Solubility Studies

The solubility of Ethyl 3-bromo-5-iodobenzoate in various solvents can be studied . This information is useful in the field of physical chemistry and can help in the design of chemical reactions.

Safety and Hazards

Ethyl 3-bromo-5-iodobenzoate is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Mecanismo De Acción

Target of Action

Ethyl 3-bromo-5-iodobenzoate is a complex organic compound. It’s known that bromo and iodo benzoates are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

It’s known that such compounds can participate in various organic reactions, such as the heck cross-coupling reaction . In these reactions, the compound can act as a source of aryl halides, which can couple with alkenes to form substituted aromatic compounds .

Propiedades

IUPAC Name |

ethyl 3-bromo-5-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVNNDSFPUBHBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696026 |

Source

|

| Record name | Ethyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186772-44-1 |

Source

|

| Record name | Ethyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(3,9-dioxatricyclo[6.1.0.02,4]non-5-en-6-yl)-, (1alpha,2alpha,4alpha,8alpha)- (9CI)](/img/no-structure.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)

![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)